molecular formula C21H14Cl2N2OS B11570375 N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide

Cat. No.: B11570375
M. Wt: 413.3 g/mol
InChI Key: BMUZUCQUIHFIQI-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide, can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiazole derivatives inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These interactions disrupt essential biological processes, leading to the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorination and benzothiazole moiety contribute to its enhanced stability and reactivity compared to other benzothiazole derivatives .

Properties

Molecular Formula

C21H14Cl2N2OS

Molecular Weight

413.3 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-4-methylbenzamide

InChI

InChI=1S/C21H14Cl2N2OS/c1-12-6-7-13(10-16(12)22)20(26)24-14-8-9-15(17(23)11-14)21-25-18-4-2-3-5-19(18)27-21/h2-11H,1H3,(H,24,26)

InChI Key

BMUZUCQUIHFIQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)Cl)Cl

Origin of Product

United States

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